molecular formula C5H9NO B1606829 2-Azetidinone, 3,3-dimethyl- CAS No. 7486-91-1

2-Azetidinone, 3,3-dimethyl-

Cat. No.: B1606829
CAS No.: 7486-91-1
M. Wt: 99.13 g/mol
InChI Key: DCAKVVTXKWWUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azetidinone, 3,3-dimethyl- is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Azetidinone, 3,3-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Azetidinone, 3,3-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azetidinone, 3,3-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

A Straightforward Approach to 2-Azetidinones :Researchers have developed a method for synthesizing 2-azetidinones from imines and carboxylic acids using dimethyl sulfoxide (DMSO) and acetic anhydride. This method is noted for its simplicity, efficiency, and the ease of isolating the products, highlighting the potential of 2-azetidinones in chemical synthesis (Zarei, 2014).

DMF-Dimethyl Sulfate for β-Lactams Synthesis :Another innovative approach involves using DMF-dimethyl sulfate as a reagent for synthesizing 2-azetidinones, offering advantages such as mild reaction conditions and easy product purification (Jarrahpour & Zarei, 2009).

Pharmacological Applications

Pharmacological Profile of 2-Azetidinones :2-Azetidinones exhibit a broad range of biological activities, including antimicrobial, antifungal, and potential roles as enzyme inhibitors. Their structural moiety has been instrumental in developing drugs with various therapeutic applications (Mehta, Sengar, & Pathak, 2010).

Material Science and Polymer Chemistry

Nylon 3 Synthesis :2-Azetidinone has been utilized in the ring-opening polymerization to synthesize nylon 3, demonstrating the versatility of β-lactams in creating high-molecular-weight, crystalline polymers. This process, catalyzed without metal catalysts, opens new avenues in material science for developing novel polymeric materials (Hongjun et al., 2011).

Safety and Hazards

The compound is classified as flammable, harmful if swallowed, and harmful to aquatic life with long-lasting effects .

  • Future Directions

    • Researchers continue to explore the reactivity and potential uses of azetidines in drug discovery, polymerization, and chiral templates .
  • Biochemical Analysis

    Biochemical Properties

    “2-Azetidinone, 3,3-dimethyl-” interacts with the enzyme 11β-HSD1, which is widely expressed in liver, adipose tissue, and brain . The compound acts as a potent and selective inhibitor against the human and mouse forms of the enzyme . The inhibition of 11β-HSD1 by “2-Azetidinone, 3,3-dimethyl-” can reduce intracellular glucocorticoid concentrations, which has been proposed as a therapeutic approach for metabolic syndrome .

    Cellular Effects

    The effects of “2-Azetidinone, 3,3-dimethyl-” on cells are largely related to its inhibitory action on 11β-HSD1. By inhibiting this enzyme, the compound can reduce the conversion of inactive glucocorticoid hormone cortisone to the active glucocorticoid hormone cortisol . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

    Molecular Mechanism

    The molecular mechanism of “2-Azetidinone, 3,3-dimethyl-” involves its interaction with 11β-HSD1. The compound binds to the enzyme, inhibiting its ability to convert cortisone to cortisol . This can lead to a reduction in intracellular cortisol concentrations, which can influence various biochemical processes, including enzyme activation or inhibition and changes in gene expression .

    Dosage Effects in Animal Models

    Ezetimibe has been shown to reduce plasma cholesterol levels in preclinical models of hypercholesterolemia .

    Metabolic Pathways

    As an inhibitor of 11β-HSD1, it is likely involved in the metabolic pathway of cortisol, influencing the conversion of cortisone to cortisol .

    Transport and Distribution

    Given its role as an enzyme inhibitor, it is likely that it is transported to sites where 11β-HSD1 is present, such as the liver, adipose tissue, and brain .

    Subcellular Localization

    Given its role as an enzyme inhibitor, it is likely localized to the cytoplasm where 11β-HSD1 is present .

    Properties

    IUPAC Name

    3,3-dimethylazetidin-2-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H9NO/c1-5(2)3-6-4(5)7/h3H2,1-2H3,(H,6,7)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DCAKVVTXKWWUGN-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(CNC1=O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H9NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70337774
    Record name Pivalolactam
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70337774
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    99.13 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    7486-91-1
    Record name Pivalolactam
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70337774
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 3,3-dimethylazetidin-2-one
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    2-Azetidinone, 3,3-dimethyl-
    Reactant of Route 2
    2-Azetidinone, 3,3-dimethyl-
    Reactant of Route 3
    2-Azetidinone, 3,3-dimethyl-
    Reactant of Route 4
    Reactant of Route 4
    Reactant of Route 4
    2-Azetidinone, 3,3-dimethyl-
    Reactant of Route 5
    2-Azetidinone, 3,3-dimethyl-
    Reactant of Route 6
    2-Azetidinone, 3,3-dimethyl-

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.